CHEMBL77475

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

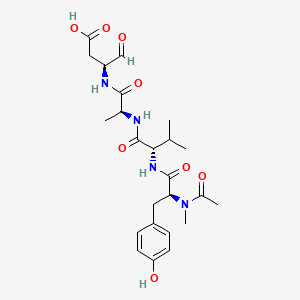

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.

Aplicaciones Científicas De Investigación

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:

Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.

Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.

Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.

Métodos De Preparación

The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.

Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.

Análisis De Reacciones Químicas

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines and thiols.

Mecanismo De Acción

The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .

Comparación Con Compuestos Similares

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:

Acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde: Lacks the N-methyl group, resulting in different inhibitory properties.

Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a different chemical structure and mechanism of action.

These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .

Actividad Biológica

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic peptide that has garnered attention for its potential biological activities. This compound's structure comprises various amino acids, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

This structure includes:

- Acetyl group

- N-methyl group on tyrosine

- Valine

- Alanine

- Aspartic acid

- Enzyme Inhibition : Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal may exhibit inhibitory effects on specific enzymes, similar to other peptide inhibitors. For instance, caspase inhibitors are known to modulate apoptotic pathways, which could be a mechanism for this compound .

- Cell Signaling Modulation : The compound's amino acid composition suggests potential interactions with various receptors and signaling pathways, particularly those involved in inflammation and apoptosis .

- Cytokine Regulation : Preliminary studies indicate that peptides with similar structures can influence cytokine production, such as interleukin-1 beta (IL-1β), which plays a role in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal:

- Study on Apoptosis : A study demonstrated that peptides with structural similarities can inhibit apoptosis in human cells by blocking caspase activation, leading to increased cell survival under stress conditions .

- Inflammatory Response Modulation : Research indicated that certain peptide sequences can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDKJCHUAGGDW-VJARNRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.